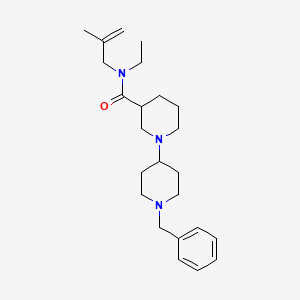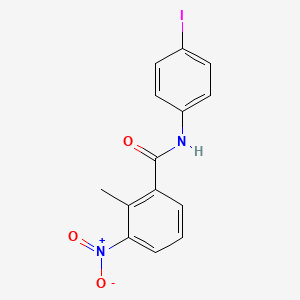![molecular formula C21H28N2O2 B6132143 N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide](/img/structure/B6132143.png)
N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazines. It was first synthesized in the 1970s and has since been used in scientific research due to its psychoactive properties. TFMPP has been found to have a range of biochemical and physiological effects on the human body. In
Mécanisme D'action
The exact mechanism of action of N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide is not fully understood. However, it is believed to act on the serotonin receptors in the brain, specifically the 5-HT1A and 5-HT2A receptors. N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide has been found to increase the release of serotonin in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide has been found to have a range of biochemical and physiological effects on the human body. It has been shown to increase heart rate, blood pressure, and body temperature. N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide has also been found to affect the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These effects may contribute to its psychoactive properties.
Avantages Et Limitations Des Expériences En Laboratoire
N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been well-studied for its psychoactive properties. However, there are also limitations to its use. N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide has been classified as a Schedule I controlled substance in the United States, which restricts its use and availability for research purposes. Additionally, the psychoactive effects of N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide may make it difficult to control for confounding variables in lab experiments.
Orientations Futures
There are several future directions for research on N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide. One area of interest is its potential use in the treatment of various psychiatric disorders, including depression and anxiety. Further research is needed to fully understand the mechanism of action of N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide and its effects on the brain. Additionally, there is a need for more research on the long-term effects of N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide use, particularly in the context of recreational drug use.
Méthodes De Synthèse
N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide is synthesized by the reaction of 3-furoic acid with 1-(2-phenylethyl)piperidine in the presence of thionyl chloride. This reaction produces 3-(1-(2-phenylethyl)piperidin-3-yl)-2,5-dimethylfuran, which is then converted to N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide by treatment with trifluoroacetic anhydride. The purity of the final product can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide has been used in scientific research to study its psychoactive properties. It has been found to have a range of effects on the human body, including changes in mood, perception, and behavior. N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide has also been studied for its potential use in the treatment of various psychiatric disorders, including depression and anxiety.
Propriétés
IUPAC Name |
N,2,5-trimethyl-N-[1-(2-phenylethyl)piperidin-3-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-16-14-20(17(2)25-16)21(24)22(3)19-10-7-12-23(15-19)13-11-18-8-5-4-6-9-18/h4-6,8-9,14,19H,7,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCVNNHWTLRFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(C)C2CCCN(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4'-(aminomethyl)biphenyl-2-yl]methanol](/img/structure/B6132062.png)

![2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B6132093.png)
![1'-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4'-bipiperidin-3-ol](/img/structure/B6132098.png)
![N-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methylbenzamide](/img/structure/B6132099.png)

![N-{3-[3,4-bis(2-furoylamino)phenoxy]phenyl}-2-furamide](/img/structure/B6132109.png)

![1-cyclohexyl-2-[1-(2-phenylethyl)-4-piperidinyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6132127.png)
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B6132134.png)
![3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6132139.png)
amino]-4-oxobutanoate](/img/structure/B6132142.png)
![3-iodo-1-[(1H-1,2,4-triazol-3-ylimino)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B6132150.png)
![1-(2-butyl-1H-imidazol-4-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6132159.png)